Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic acid ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of a fluorine atom into the pyridine ring.
Borylation: Formation of the boronic ester group using a reagent such as bis(pinacolato)diboron.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic ester group can be oxidized to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of hydroxylated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its role as a boronic acid ester. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group facilitates the transfer of the aryl group to the palladium complex, enabling the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a fluorine atom and a boronic ester group makes it particularly valuable in the synthesis of diverse organic compounds .
Properties
Molecular Formula |
C13H17BFNO4 |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-16-10(9(8)15)11(17)18-5/h6-7H,1-5H3 |
InChI Key |
HMBFRGGBPKRXQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.